molecular formula C18H21N3OS B2847144 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207013-39-5

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2847144
CAS RN: 1207013-39-5
M. Wt: 327.45
InChI Key: AQNXCEYMVWKSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as APPE, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. APPE is a member of the imidazole-based compounds and is known for its unique structure and properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a key intermediate in the synthesis of various heterocyclic compounds. Research has shown that derivatives of this compound can be used to synthesize a range of heterocyclic structures like pyrazolo[3,4-b]pyridines, pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines, and tetrazoles. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (Attaby et al., 2006).

Biological Activity Exploration

The compound's derivatives have been explored for their biological activities. For instance, derivatives like 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone have been synthesized and investigated for their anticholinesterase activities. Such studies are crucial in understanding the therapeutic potential of these compounds in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Antimicrobial and Antioxidant Potential

Research into imidazole-based heterocycles, including those derived from the compound , has revealed significant antimicrobial and antioxidant properties. These compounds have shown effectiveness against various bacteria and also exhibit properties that could be harnessed in oxidative stress-related conditions (Abdel-Wahab et al., 2011).

Material Science Applications

The compound and its derivatives have found applications in material science, particularly in the synthesis of luminescent materials. For example, derivatives like 1,3-diarylated imidazo[1,5-a]pyridines, synthesized from similar ketones, have been used to create luminescent materials with potential applications in optoelectronics and display technologies (Volpi et al., 2017).

Corrosion Inhibition

Imidazole derivatives, including those structurally related to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, have shown potential as corrosion inhibitors. Such compounds have been studied for their effectiveness in protecting metals in acidic environments, which is a significant application in industrial settings (Zhang et al., 2018).

properties

IUPAC Name

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-2-10-21-16(15-8-4-3-5-9-15)13-19-18(21)23-14-17(22)20-11-6-7-12-20/h2-5,8-9,13H,1,6-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXCEYMVWKSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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